Styraxlignolide F
Overview
Description
Styraxlignolide F: is a natural compound isolated from the plant Styrax japonica. It belongs to the class of lignans, which are phenylpropanoid dimers. The compound has a molecular formula of C27H34O11 and a molecular weight of 534.55 g/mol . This compound is known for its various biological activities, including antioxidant and anticancer properties .
Mechanism of Action
Styraxlignolide F is a natural compound isolated from Styrax japonica . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
It has been suggested that this compound may have potential anticancer properties .
Biochemical Pathways
It is known that the compound is derived from styraxlignolide a, which has been associated with the inhibition of the hemolytic activity of the complement system .
Pharmacokinetics
It is known that the compound has a molecular weight of 53455 and a chemical formula of C27H34O11 .
Result of Action
This compound has been shown to inhibit the growth of cancer cells in vitro . It has been found to have an inhibition rate of up to 50% against cancer cells in culture .
Action Environment
It is known that the compound is stable when stored at 4°c, away from moisture and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Styraxlignolide F can be synthesized through several steps involving the coupling of specific phenylpropanoid units. The synthetic route typically involves the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Styrax japonica. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Chemical Reactions Analysis
Types of Reactions: Styraxlignolide F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted lignans .
Scientific Research Applications
Styraxlignolide F has a wide range of scientific research applications:
Comparison with Similar Compounds
- Styraxlignolide A
- Styraxlignolide B
- Styraxlignolide C
- Styraxlignolide D
- Styraxlignolide E
Comparison: Styraxlignolide F is unique due to its specific structural features, such as the presence of methoxy groups and a glucopyranosyloxy moiety. These structural elements contribute to its distinct biological activities compared to other styraxlignolides.
Properties
IUPAC Name |
(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reported anti-cancer effects of Styraxlignolide F and related extracts from Styrax japonica bark?
A1: Research suggests that both this compound and the dichloromethane fraction of Styrax japonica bark extract exhibit anti-cancer activity. In vitro studies using human cancer cell lines (AGS, MCF-7, and A549) have shown that these substances can inhibit cancer cell growth and induce apoptosis [, ]. Notably, the dichloromethane fraction, which contains this compound along with other compounds, demonstrated stronger anti-cancer activity than isolated this compound, hinting at potential synergistic effects between different components in the extract [].
Q2: How was this compound structurally characterized?
A2: The structure of this compound was determined using a combination of spectroscopic and analytical techniques. These methods included:
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